molecular formula C18H20N2O3 B4075764 2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide

Cat. No. B4075764
M. Wt: 312.4 g/mol
InChI Key: VOCBOMZSHCFTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, thereby reducing chloride conductance. The exact mechanism of this compound inhibition is still not fully understood, but it is thought to involve a conformational change in the channel protein that prevents chloride ion movement.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, this compound has been found to modulate the activity of other ion channels, including potassium channels and calcium channels. This compound has also been found to affect cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Physiologically, this compound has been found to affect smooth muscle contraction, cell volume regulation, and neuronal excitability.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide is a useful tool for studying chloride channels and has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels, making it effective at low concentrations. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It has been found to have off-target effects on other ion channels and cellular signaling pathways, which can complicate data interpretation. In addition, the exact mechanism of this compound inhibition is still not fully understood, which can make it difficult to design experiments to study specific aspects of chloride channel function.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide. One area of interest is the development of more specific inhibitors of chloride channels that do not have off-target effects on other ion channels and cellular signaling pathways. Another area of interest is the role of chloride channels in disease, including cystic fibrosis and hypertension. This compound has been used to study the role of chloride channels in these diseases, but more research is needed to fully understand the mechanisms involved and to develop effective treatments. Finally, there is interest in developing new methods for studying chloride channels, including the use of optogenetics and other advanced imaging techniques.

Scientific Research Applications

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide has been extensively used in scientific research as a tool for studying chloride channels. It has been found to be a potent inhibitor of both Ca2+-activated and volume-regulated chloride channels. This compound has been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, smooth muscle contraction, and neuronal excitability.

properties

IUPAC Name

2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14(16-9-11-17(12-10-16)20(22)23)18(21)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBOMZSHCFTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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